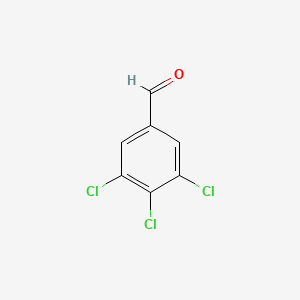

3,4,5-Trichlorobenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

3,4,5-trichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMOHPITLLRUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310446 | |

| Record name | 3,4,5-Trichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-76-3 | |

| Record name | 3,4,5-Trichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trichlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Leading to 3,4,5 Trichlorobenzaldehyde

Precursor Synthesis and Halogenation Strategies for Trichlorobenzaldehyde Frameworks

The construction of the 3,4,5-trichlorobenzaldehyde molecule hinges on the strategic assembly of its two key features: the polychlorinated benzene (B151609) ring and the aldehyde functional group. The order and method of their introduction are critical for achieving the desired substitution pattern.

Derivation from Polychlorinated Benzene Scaffolds

The foundational step in many synthetic approaches involves the use of a pre-existing polychlorinated benzene ring. Polychlorinated biphenyls (PCBs) and related polychlorinated benzene derivatives are organochlorine compounds that have been extensively studied. wikipedia.orgnih.govclu-in.org While direct synthesis from biphenyl (B1667301) is possible, for a specific isomer like this compound, starting with a correctly substituted trichlorobenzene is often more efficient.

A significant challenge in halogenation is achieving specific regioselectivity. morressier.com Synthesizing 3,4,5-trichlorophenyl derivatives can be accomplished through modern catalytic methods like the Suzuki-coupling, which involves a palladium-catalyzed cross-coupling reaction between an aryl boronic acid and a bromochloroaniline. nih.gov This approach offers high selectivity and good yields compared to older methods. nih.gov For instance, the synthesis of 2,3,5-trihalobenzaldehyde often starts from 1,2,4-trihalobenzene, highlighting the principle of using readily available, specifically halogenated precursors. google.com

Methodologies for Introducing the Aldehyde Functional Group onto Aromatic Rings

Once the chlorinated aromatic scaffold is in place, the next critical step is the introduction of the aldehyde functional group, a process known as formylation. The formyl group (-CH=O) is the defining feature of an aldehyde. khanacademy.org Several classical and modern methods exist for this transformation.

One common strategy involves the reaction of a lithiated aromatic intermediate with a formylating agent like N,N-dimethylformamide (DMF). For example, in a process analogous to the synthesis of 2,3,5-trihalobenzaldehyde, a trichlorobenzene can be treated with n-butyllithium at low temperatures, followed by the addition of DMF. google.com The reaction mixture is then quenched with water to yield the desired benzaldehyde (B42025). google.com

Another widely used method is the Rosenmund reduction, which converts an acyl chloride to an aldehyde. orgsyn.org This catalytic hydrogenation is typically performed using a palladium-on-carbon catalyst that has been poisoned (e.g., with Quinoline S) to prevent over-reduction of the aldehyde to an alcohol. orgsyn.org While the classical Rosenmund reduction can have drawbacks for large-scale production, modified procedures have been developed to improve efficiency. orgsyn.org

Directed Synthesis of this compound: Established and Emerging Routes

The specific arrangement of substituents in this compound requires carefully planned synthetic sequences to ensure the correct isomer is formed.

Multi-step Reaction Sequences for Selective Formation

Multi-step synthesis provides a logical pathway to complex molecules from simpler starting materials. umass.edu A plausible route to this compound could involve the Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. prepchem.comorgsyn.org

For example, a synthesis could start with a suitably substituted aniline (B41778). The process would involve the reduction of a nitro group to an amine, followed by diazotization using sodium nitrite (B80452) in an acidic medium. prepchem.comorgsyn.org The resulting diazonium salt can then be treated with a copper(I) chloride solution to introduce a chlorine atom at that position. prepchem.com By strategically applying this sequence, the desired 3,4,5-trichloro substitution pattern can be built up before the final conversion of another functional group into the aldehyde.

The following table outlines a representative multi-step reaction sequence adapted from analogous syntheses.

| Step | Reaction | Key Reagents | Purpose |

| 1 | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group to an aniline precursor. |

| 2 | Reduction | SnCl₂, HCl | Conversion of the nitro group to an amino group. orgsyn.org |

| 3 | Diazotization | NaNO₂, HCl | Formation of a diazonium salt from the amino group. orgsyn.org |

| 4 | Sandmeyer Reaction | CuCl, HCl | Replacement of the diazonium group with a chlorine atom. prepchem.com |

| 5 | Formylation | (e.g., Lithiation/DMF) | Introduction of the aldehyde functional group. google.com |

Exploration of Alternative Synthetic Pathways for Enhanced Efficiency and Regioselectivity

Research continues to seek more efficient and environmentally benign synthetic routes. google.com Alternative strategies often focus on reducing the number of steps, improving yields, and utilizing less hazardous reagents. One area of development is the use of continuous flow processes, which can offer better control over reaction conditions and improve safety and scalability compared to batch processes. beilstein-journals.org

For instance, a method for preparing 3,4,5-trimethoxybenzaldehyde (B134019) starts with 1,2,3-trimethoxy-benzene and uses a Lewis acid catalyst with glyoxylic acid and hydrochloric acid to generate an intermediate that is then oxidized to the final aldehyde. google.com A similar strategy, adapted for a chlorinated analogue, could provide a more direct route.

Catalytic Approaches in this compound Synthesis

Catalysis is central to modern organic synthesis, offering pathways with higher efficiency, selectivity, and sustainability. In the context of synthesizing chlorinated benzaldehydes, catalysts play a crucial role in various transformations.

The liquid-phase oxidation of a substituted toluene (B28343) is a direct method for producing the corresponding benzaldehyde. For example, the synthesis of p-chlorobenzaldehyde can be achieved through the oxidation of p-chlorotoluene using a manganese-containing ZSM-5 zeolite as a catalyst. rsc.org Under optimized conditions, this method shows high conversion and selectivity. rsc.org Applying a similar catalytic oxidation to 3,4,5-trichlorotoluene (B1595193) could represent a highly efficient, one-step route to the target aldehyde.

The table below summarizes various catalytic approaches relevant to the synthesis of substituted benzaldehydes.

| Catalyst System | Reaction Type | Substrate Example | Product Example | Reference |

| 10% Palladium-on-Carbon | Rosenmund Reduction | 3,4,5-Trimethoxybenzoyl chloride | 3,4,5-Trimethoxybenzaldehyde | orgsyn.org |

| Mn-ZSM-5 Zeolite | Liquid-Phase Oxidation | p-Chlorotoluene | p-Chlorobenzaldehyde | rsc.org |

| Palladium catalyst | Suzuki Coupling | Aryl boronic acid & Bromochloroaniline | Polychlorinated biphenyl | nih.gov |

| Lewis Acid (e.g., ZnCl₂) | Substitution Reaction | 1,2,3-Trimethoxy-benzene | 1,2,3-trimethoxy benzyl (B1604629) chloride | google.com |

These catalytic methods underscore the ongoing evolution of synthetic chemistry toward more sophisticated and efficient processes for producing complex molecules like this compound.

Chemical Transformations and Derivatization Studies of 3,4,5 Trichlorobenzaldehyde

Nucleophilic Addition Reactions Involving the Aldehyde Moiety of 3,4,5-Trichlorobenzaldehyde

The aldehyde functional group in this compound is a key site for a variety of nucleophilic addition reactions. These reactions are fundamental to the derivatization of this compound, leading to a diverse range of new molecular structures. The electron-withdrawing nature of the three chlorine atoms on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

The condensation of this compound with primary amines or hydrazines represents a classic example of nucleophilic addition to the carbonyl group, followed by elimination of water, to yield imines (Schiff bases) and hydrazones, respectively. These reactions are typically catalyzed by acids and are often reversible.

Imines are formed through the reaction of this compound with a primary amine. The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. Similarly, hydrazones are synthesized by reacting this compound with hydrazine or its derivatives. researchgate.net The resulting C=N bond in both imines and hydrazones is a versatile functional group for further chemical transformations. researchgate.net

Table 1: Synthesis of Imine and Hydrazone Derivatives from this compound

| Reactant | Product Type | General Reaction |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | C₇H₃Cl₃O + R-NH₂ ⇌ C₇H₂Cl₃=N-R + H₂O |

| Hydrazine (H₂N-NH₂) | Hydrazone | C₇H₃Cl₃O + H₂N-NH₂ ⇌ C₇H₂Cl₃=N-NH₂ + H₂O |

The aldehyde functionality of this compound serves as a crucial starting point for the synthesis of various heterocyclic compounds through condensation reactions. These reactions often involve the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the construction of diverse ring systems.

For instance, in reactions analogous to the synthesis of oxazole derivatives, this compound can react with compounds like hippuric acid in the presence of acetic anhydride and sodium acetate. journalagent.com This type of reaction typically proceeds through the formation of an intermediate that undergoes cyclization and dehydration to yield the heterocyclic product. Similarly, condensation with active methylene compounds in the presence of a base can lead to the formation of various substituted heterocycles. The synthesis of pyrroles, for example, can be achieved through multicomponent reactions involving an amine, a 1,3-dicarbonyl compound, and an aldehyde. nih.gov

Table 2: Examples of Heterocyclic Synthesis from Aromatic Aldehydes

| Heterocycle | General Reactants |

|---|---|

| Oxazolinone | Aromatic Aldehyde, Hippuric Acid, Acetic Anhydride, Sodium Acetate journalagent.com |

| Imidazolone | 4-Arylmethylene-2-aryl-2-oxazolin-5-one, Aromatic Amine, Acetic Acid, Sodium Acetate journalagent.com |

Electrophilic Aromatic Substitution Patterns in this compound Derivatives

Electrophilic aromatic substitution reactions on the this compound ring are significantly influenced by the directing effects of the existing substituents. The aromatic ring has three chlorine atoms and one formyl (aldehyde) group.

The chlorine atoms are ortho, para-directing, yet deactivating towards electrophilic attack due to their inductive electron-withdrawing effect, which is stronger than their resonance electron-donating effect. libretexts.org The formyl group is a meta-directing and strongly deactivating group because of its strong electron-withdrawing nature through both induction and resonance. msu.edu

In this compound, the positions on the aromatic ring are C1 (with the aldehyde), C2, C3 (with Cl), C4 (with Cl), C5 (with Cl), and C6. The available positions for substitution are C2 and C6.

The chlorine at C3 directs ortho (to C2 and C4) and para (to C6).

The chlorine at C4 directs ortho (to C3 and C5) and para (to C1).

The chlorine at C5 directs ortho (to C4 and C6) and para (to C2).

The aldehyde group at C1 directs meta (to C3 and C5).

Redox Chemistry of the Aldehyde Group in this compound

The aldehyde group of this compound can undergo both oxidation and reduction, demonstrating its versatile redox chemistry. youtube.com These transformations lead to the formation of the corresponding carboxylic acid and alcohol, respectively.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid group, yielding 3,4,5-trichlorobenzoic acid. This transformation involves the loss of electrons from the aldehyde. youtube.com Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺).

Reduction: The aldehyde group can be reduced to a primary alcohol, forming 3,4,5-trichlorobenzyl alcohol. This reaction involves the gain of electrons by the aldehyde. youtube.com Typical reducing agents for this conversion include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed for this reduction. msu.edu

Table 3: Redox Reactions of this compound

| Reaction Type | Product | General Reagents |

|---|---|---|

| Oxidation | 3,4,5-Trichlorobenzoic Acid | KMnO₄, H₂CrO₄, Tollens' Reagent |

Synthesis of Advanced Building Blocks and Complex Molecules Utilizing this compound

This compound serves as a valuable starting material for the synthesis of more complex molecules and advanced building blocks due to its reactive aldehyde group and substituted aromatic ring.

Voltage-gated sodium channels are crucial in the physiological processes of the central nervous system, and their blockers are therapeutic targets for conditions like epilepsy and pain. alliedacademies.org The synthesis of potent and selective sodium channel blockers often involves the use of substituted aromatic scaffolds. nih.gov

Derivatives of this compound can be envisioned as precursors for the synthesis of novel sodium channel blockers. For instance, the reduction of the aldehyde to an alcohol, followed by conversion to a halide (e.g., 3,4,5-trichlorobenzyl chloride), would provide an electrophilic building block. This intermediate could then be reacted with various nucleophilic amine-containing structures to generate libraries of compounds for screening as sodium channel blockers. The trichlorinated phenyl ring would offer a specific lipophilic and electronic profile that could influence the binding affinity and selectivity of the final molecule for different sodium channel subtypes. researchgate.net The development of aryl- and heteroaryl-substituted benzyloxy-benzylamine compound families has been a strategy in the development of NaV1.7 subtype-selective sodium channel blockers. alliedacademies.org

Imidazole-based Compounds Incorporating the 3,4,5-Trichlorophenyl Moiety

The synthesis of highly substituted imidazole derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities. One common method for the synthesis of 2,4,5-trisubstituted imidazoles is the Radziszewski reaction, a three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate.

A specific application of this methodology involves the use of this compound to introduce the corresponding trichlorophenyl moiety into the imidazole ring system. In a documented synthesis, 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole was prepared through a one-pot reaction. This reaction brings together benzil (the 1,2-dicarbonyl component), this compound, (tetrahydrofuran-2-yl)methanamine, and ammonium acetate in an ethanol (B145695) solvent. researchgate.net The resulting product was characterized using various spectroscopic methods, including FT-IR, ¹H NMR, ¹³C NMR, and ESI-Mass spectral studies, to confirm its structure. researchgate.net

Table 1: Synthesis of a 3,4,5-Trichlorophenyl-Substituted Imidazole Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Solvent | Product |

| Benzil | This compound | (Tetrahydrofuran-2-yl)methanamine | Ammonium Acetate | Ethanol | 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole |

Thiazole Derivatives Derived from this compound Analogues

The Hantzsch thiazole synthesis is a fundamental method for the preparation of thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. While direct one-pot syntheses involving aldehydes exist, a more targeted approach to incorporating the 3,4,5-trichlorophenyl moiety into a thiazole ring can be achieved through the use of a this compound analogue, specifically an α-haloketone derived from a related starting material.

A scientifically sound and representative synthesis would involve the reaction of 2-bromo-1-(3,4,5-trichlorophenyl)ethan-1-one with thiourea. The α-bromo ketone can be prepared from 3,4,5-trichloroacetophenone through bromination. The subsequent reaction with thiourea proceeds via the Hantzsch mechanism to yield 2-amino-4-(3,4,5-trichlorophenyl)thiazole. This method provides a reliable route to thiazole derivatives bearing the desired trichlorophenyl substituent.

Table 2: Proposed Synthesis of a 3,4,5-Trichlorophenyl-Substituted Thiazole Derivative

| Reactant 1 | Reactant 2 | Product |

| 2-Bromo-1-(3,4,5-trichlorophenyl)ethan-1-one | Thiourea | 2-Amino-4-(3,4,5-trichlorophenyl)thiazole |

Nitrile Formation from this compound

The conversion of aldehydes to nitriles is a valuable transformation in organic synthesis. A one-pot reaction has been described for the conversion of chlorinated benzaldehydes into their corresponding nitriles using hydroxylamine hydrochloride in formic acid. fz-juelich.de This method has been successfully applied to the synthesis of 3,4,5-trichlorobenzonitrile from this compound.

In this procedure, this compound is refluxed with hydroxylamine hydrochloride in formic acid. The reaction proceeds to completion, and after workup, which includes neutralization and extraction, 3,4,5-trichlorobenzonitrile is obtained in quantitative yield. fz-juelich.de This efficient conversion highlights a practical route for the preparation of this polychlorinated benzonitrile.

Table 3: Synthesis of 3,4,5-Trichlorobenzonitrile

| Starting Material | Reagents | Solvent | Yield |

| This compound | Hydroxylamine hydrochloride | Formic Acid | Quantitative |

Spectroscopic and Advanced Analytical Characterization of 3,4,5 Trichlorobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 3,4,5-Trichlorobenzaldehyde. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the molecular framework can be obtained.

¹H NMR: In the proton NMR spectrum of this compound, the aldehydic proton (-CHO) is highly deshielded and typically appears as a singlet in the range of δ 9.9-10.1 ppm. The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern and appear as a single sharp singlet. The exact chemical shift of these aromatic protons is influenced by the strong electron-withdrawing effects of the three chlorine atoms and the aldehyde group.

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the aldehyde group is characteristically found at a downfield chemical shift, generally around δ 190-193 ppm. researchgate.netrsc.org The carbon atoms of the aromatic ring show distinct signals whose chemical shifts are dictated by the substitution pattern. The carbon atom attached to the aldehyde group (C1) and the carbons bearing the chlorine atoms (C3, C4, C5) are significantly shifted compared to unsubstituted benzene (B151609). The remaining aromatic carbons (C2, C6) are also observed at characteristic positions. The study of substituent chemical shift (SCS) increments for substituted benzaldehydes allows for the prediction of these shifts with reasonable accuracy. researchgate.net

Table 1: Predicted NMR Data for this compound This table presents expected chemical shift (δ) ranges based on data for analogous substituted benzaldehydes. researchgate.netrsc.orgcdnsciencepub.comchemicalbook.com

| Nucleus | Type of Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Aldehydic (CHO) | 9.9 - 10.1 | Singlet |

| Aromatic (Ar-H) | 7.7 - 7.9 | Singlet | |

| ¹³C | Carbonyl (C=O) | 190 - 193 | - |

| Aromatic (C-CHO) | 135 - 138 | - | |

| Aromatic (C-Cl) | 130 - 140 | - | |

| Aromatic (C-H) | 128 - 132 | - |

Dynamic NMR methods can also be applied to study the rotational barrier around the phenyl-formyl bond in substituted benzaldehydes. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups and analyzing the molecular vibrations of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. For halogenated benzaldehydes, this peak typically appears in the region of 1690-1715 cm⁻¹. niscpr.res.inpressbooks.pub Conjugation with the aromatic ring slightly lowers this frequency compared to saturated aldehydes. pressbooks.pub Other characteristic absorptions include the aldehydic C-H stretching, which manifests as two distinct, often weak, bands around 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹. pressbooks.pub Aromatic C-H and C=C stretching vibrations are observed in their usual regions, while the C-Cl stretching modes give rise to strong bands in the lower frequency "fingerprint" region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric C=O stretch is also a prominent feature in the Raman spectrum. niscpr.res.in The vibrations of the benzene ring are often strong in Raman scattering, providing detailed information about the substitution pattern. Studies on various halogenated benzaldehydes have utilized both IR and Raman data to perform complete vibrational assignments. niscpr.res.incore.ac.uk

Table 2: Key Vibrational Frequencies for this compound This table outlines characteristic vibrational modes and their expected frequency ranges based on data for similar halogenated benzaldehydes. niscpr.res.incore.ac.ukasianjournalofphysics.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |

| Aldehydic C-H Stretch | 2700 - 2860 | IR | Weak to Medium |

| Carbonyl (C=O) Stretch | 1690 - 1715 | IR, Raman | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1550 - 1600 | IR, Raman | Medium to Strong |

| Aromatic C-H in-plane bend | 1000 - 1300 | IR | Medium |

| C-Cl Stretch | 600 - 850 | IR | Strong |

Computational methods, such as Density Functional Theory (DFT), have been successfully used to calculate and assign the vibrational spectra of related molecules like 2,3,6-trichlorobenzaldehyde, showing good agreement with experimental data. asianjournalofphysics.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₇H₃Cl₃O), the monoisotopic mass is 207.925 Da. nih.gov

A key feature in the mass spectrum of a chlorinated compound is the characteristic isotopic cluster pattern caused by the natural abundance of chlorine isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). Since this compound contains three chlorine atoms, its molecular ion (M⁺) peak will appear as a cluster of four peaks (M, M+2, M+4, M+6) with a distinctive intensity ratio, which unambiguously indicates the presence of three chlorine atoms. acs.org

The fragmentation of this compound under electron ionization (EI) typically proceeds through several characteristic pathways for aromatic aldehydes. libretexts.org Common fragmentation patterns include:

Loss of a hydrogen radical (-H): This leads to a stable acylium ion at [M-1]⁺.

Loss of the formyl radical (-CHO): This results in the formation of a trichlorophenyl cation at [M-29]⁺.

Loss of carbon monoxide (-CO): Following the loss of a hydrogen atom, the resulting acylium ion can lose CO to give the [M-29]⁺ ion.

Loss of chlorine atoms: Sequential loss of chlorine radicals (-Cl) or HCl can also be observed in the fragmentation pattern.

High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the identity of the compound. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound This table summarizes the expected major ions in the mass spectrum. nih.govacs.orglibretexts.orgshout.education

| m/z Value (for ³⁵Cl) | Ion/Fragment | Description |

| 208 | [C₇H₃Cl₃O]⁺ | Molecular Ion (M⁺) |

| 207 | [C₇H₂Cl₃O]⁺ | Loss of H radical |

| 179 | [C₆H₂Cl₃]⁺ | Loss of CHO radical |

| 173 | [C₇H₃Cl₂O]⁺ | Loss of Cl radical |

Note: Each listed fragment will appear as an isotopic cluster reflecting the number of remaining chlorine atoms.

Chromatographic Techniques for Purity Assessment and Isomer Differentiation

Chromatography is indispensable for separating this compound from impurities, reaction byproducts, and its isomers, as well as for quantifying its concentration in various matrices.

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is an ideal method for the analysis of volatile and thermally stable compounds like this compound. biosynth.comchromatographyonline.compurdue.edu The technique offers high resolution, allowing for the effective separation of closely related compounds such as positional isomers of trichlorobenzaldehyde. rsc.org

In a typical GC analysis, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and a stationary phase coated on the column wall. For chlorinated aromatic compounds, columns with a nonpolar or medium-polarity stationary phase, such as those based on polysiloxanes (e.g., HP-5), are commonly used. rsc.orgnih.gov

One study demonstrated the successful separation of this compound from a complex mixture of other substituted benzenes using a lower-rim substituted calix rsc.orgarene stationary phase (C4A-C10), highlighting the potential of specialized columns for resolving challenging isomer mixtures. rsc.org Temperature programming, where the column temperature is gradually increased during the run, is often employed to ensure efficient elution of all components. rsc.org Quantification is achieved by comparing the peak area of the analyte to that of a known standard. GC-MS analysis also provides mass spectra for each separated component, enabling positive identification. nih.govrsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of a wide range of compounds, including those that are not sufficiently volatile or stable for GC. malvernpanalytical.com For this compound, HPLC is particularly useful for purity assessment and for separating it from non-volatile impurities or isomers. google.comsielc.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In RP-HPLC, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. google.comresearchgate.net The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer.

The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation of all components in a mixture. malvernpanalytical.com Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring and carbonyl group in this compound are strong chromophores. By transferring standard HPLC methods to ultrahigh-pressure liquid chromatography (UHPLC) systems, analysis times can be significantly reduced. chromatographyonline.com HPLC can also be scaled up for preparative applications to isolate pure this compound from complex mixtures. sielc.com

Computational Chemistry and Theoretical Investigations of 3,4,5 Trichlorobenzaldehyde

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and reactivity of molecules. For 3,4,5-trichlorobenzaldehyde, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G' (d,p), can elucidate a variety of molecular properties. researchgate.netmdpi.com

Key aspects of the electronic structure that are routinely investigated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.netresearchgate.net The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rasayanjournal.co.in The HOMO-LUMO energy gap is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. irjweb.comnih.gov

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. rasayanjournal.co.in For this compound, the MEP would show regions of negative potential (electron-rich) around the oxygen atom of the carbonyl group and the chlorine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor) regions would be located around the hydrogen atoms. researchgate.netmdpi.com

Global reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), offer a quantitative measure of the molecule's reactivity. rasayanjournal.co.inconicet.gov.ar These parameters are calculated from the HOMO and LUMO energies and help in predicting the behavior of the molecule in chemical reactions. irjweb.comsemanticscholar.org

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2967 eV | Electron-donating ability |

| LUMO Energy | -1.8096 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4871 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 4.05315 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.24355 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.662 eV | Propensity to accept electrons |

Molecular Docking Simulations for Ligand-Receptor Interactions of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. ekb.egresearchgate.net

Derivatives of this compound, such as Schiff bases, are of particular interest for these studies. nih.govmdpi.com The process involves preparing the 3D structures of both the ligand and the receptor. The docking simulation then explores various possible binding modes of the ligand within the active site of the receptor, calculating a scoring function to estimate the binding affinity for each pose. mdpi.com

The interactions observed in these simulations are crucial for understanding the mechanism of action. Common interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the nitrogen atom in the imine group of a Schiff base derivative could act as a hydrogen bond acceptor, while the chlorinated benzene (B151609) ring can engage in hydrophobic and halogen bonding interactions. nih.gov The results of molecular docking studies can guide the synthesis of new derivatives with improved binding affinities and biological activities. ekb.eg

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -6.0 | Strength of the ligand-receptor interaction |

| Hydrogen Bonds | 2 | Specific polar interactions with receptor residues |

| Interacting Residues | Tyr210, Ser345 | Key amino acids in the receptor's active site |

| Inhibition Constant (Ki) | 15.2 µM | Predicted inhibitory potency of the ligand |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling for Aromatic Aldehydes including this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity. nih.govresearchgate.net For aromatic aldehydes, including this compound, these models are valuable for predicting their potential effects without extensive experimental testing. europa.eu

The development of a QSAR/QSTR model involves a dataset of compounds with known activities or toxicities. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). researchgate.net Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that correlates the descriptors with the observed activity or toxicity. researchgate.net

For chlorinated aromatic compounds, descriptors related to hydrophobicity (log P), electronic properties (dipole moment, electron affinity), and steric factors are often important in determining their toxicity. nih.govnih.gov For instance, a QSAR study on chlorinated benzene derivatives identified molecular dipolar momentum and the electronic properties of substituents as being positively correlated with olfactory mucosal toxicity. nih.gov Such models can be used to screen new compounds and prioritize them for further experimental investigation. nih.govamanote.com

| Descriptor Type | Example Descriptor | Relevance to Toxicity |

|---|---|---|

| Hydrophobicity | log P (Octanol-water partition coefficient) | Governs absorption and distribution in biological systems |

| Electronic | Dipole Moment | Influences interactions with polar biological macromolecules |

| Electronic | LUMO Energy | Relates to the compound's potential as an electrophile |

| Topological | Molecular Connectivity Index | Describes the size, shape, and branching of the molecule |

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. imperial.ac.uk For this compound, the primary focus of conformational analysis would be the rotation of the aldehyde group relative to the benzene ring.

The potential energy surface (PES) of the molecule can be scanned by systematically changing the dihedral angle between the aldehyde group and the aromatic ring and calculating the energy at each step. visualizeorgchem.comq-chem.comq-chem.com This process helps to identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. uni-muenchen.dereadthedocs.io

The stability of different conformers is influenced by a combination of steric and electronic effects. For substituted benzaldehydes, planar conformations are often favored due to the stabilizing effect of conjugation between the carbonyl group and the aromatic ring. rsc.org However, bulky substituents at the ortho positions can lead to steric hindrance, favoring non-planar conformations. In the case of this compound, the chlorine atoms are in the meta and para positions, so a planar conformation is expected to be the most stable. Energy minimization calculations are performed to find the geometry with the lowest energy, which corresponds to the most stable conformation of the molecule. conicet.gov.ar

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 0.00 | Planar (Stable) |

| 30 | 1.50 | - |

| 60 | 3.50 | - |

| 90 | 5.00 | Perpendicular (Transition State) |

| 120 | 3.50 | - |

| 150 | 1.50 | - |

| 180 | 0.00 | Planar (Stable) |

Biological Activities and Mechanistic Studies of 3,4,5 Trichlorobenzaldehyde and Its Derivatives

Antimicrobial Properties and Mechanisms of Action

Derivatives of 3,4,5-trichlorobenzaldehyde have been explored for their ability to combat microbial growth, including bacteria, fungi, and the biofilms they produce. The antimicrobial efficacy is often attributed to the lipophilic nature of the chlorinated ring and the specific functional groups introduced through derivatization.

Antibacterial Activity of Trichlorobenzaldehyde Derivatives

The search for new antibacterial agents has led to the investigation of various classes of compounds derived from substituted benzaldehydes. While research specifically detailing the antibacterial properties of this compound derivatives is limited, the broader class of halogenated benzaldehyde (B42025) derivatives, particularly in the form of Schiff bases, has shown promise. For instance, Schiff bases synthesized from substituted aromatic aldehydes and various amines have been evaluated for their activity against both Gram-positive and Gram-negative bacteria. These compounds often exhibit bacteriostatic effects, inhibiting bacterial growth and reproduction. The mechanism is thought to involve interference with essential cellular processes, although specific molecular targets are not always fully elucidated.

Antifungal Efficacy of Trichlorobenzaldehyde Derivatives

Similar to their antibacterial counterparts, derivatives of halogenated benzaldehydes have been assessed for their potential to inhibit fungal growth. Natural benzaldehydes, particularly those with hydroxyl groups, are known to possess antifungal properties, often by disrupting cellular antioxidation processes. nih.gov The introduction of chlorine atoms on the benzene (B151609) ring can enhance this activity. Research into antifungal triazole derivatives, a major class of antimycotic drugs, sometimes involves precursors derived from substituted benzaldehydes. These derivatives function by inhibiting key fungal enzymes, such as lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis and the integrity of the fungal cell membrane.

Antibiofilm Capabilities of Schiff Bases Derived from Trichlorobenzaldehyde Analogues

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. Schiff bases, a class of compounds readily synthesized from aldehydes and primary amines, have emerged as promising antibiofilm agents. mdpi.comd-nb.info The formation of an imine (>C=N–) bond is central to their structure and activity. While direct studies on Schiff bases from this compound are not widely available, analogues derived from other halogenated salicylaldehydes have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The mechanism of antibiofilm action can involve the disruption of bacterial adhesion, interference with quorum sensing signaling pathways, or direct toxicity to the bacteria within the biofilm matrix.

Anticancer Potential and Cellular Pathway Modulation

The development of novel anticancer agents is a critical area of pharmaceutical research. Derivatives of substituted benzaldehydes have been investigated for their cytotoxic effects on various cancer cell lines and their ability to induce programmed cell death, or apoptosis.

In Vitro Cytotoxicity in Cancer Cell Lines (e.g., HepG2)

The evaluation of a compound's toxicity against cancer cells is a primary step in assessing its anticancer potential. The human hepatoma cell line, HepG2, is commonly used for in vitro cytotoxicity screening. researchgate.netnih.gov Studies on various benzaldehyde derivatives, such as di- and tri-hydroxybenzaldehydes, have demonstrated their cytotoxic effects on HepG2 and other cancer cell lines like HL-60. nih.gov The degree of cytotoxicity is often dose-dependent and varies based on the substitution pattern on the aromatic ring. While specific data for this compound derivatives on HepG2 cells is sparse, related compounds like 2-phenoxy-3-trichloromethylquinoxalines have undergone cytotoxicity assessment on this cell line to determine their selectivity index. mdpi.com

Molecular Targets and Proposed Mechanisms of Apoptosis Induction

Inducing apoptosis in cancer cells is a key strategy for many chemotherapeutic drugs. Apoptosis is a regulated process involving a cascade of molecular events, often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. nih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.

Research on synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment, an analogue of the 3,4,5-trichloro substitution, has shown that these molecules can induce apoptosis in leukemia cell lines. nih.gov Mechanistic studies suggest the involvement of the mitochondrial pathway. nih.gov Furthermore, studies on other heterocyclic derivatives have demonstrated that they can induce apoptosis by disrupting the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of the caspase cascade. nih.govresearchgate.net While the precise molecular targets of this compound derivatives in cancer cells have not been definitively identified, it is hypothesized that they may act through similar mechanisms, such as inducing oxidative stress, disrupting mitochondrial function, or inhibiting key survival proteins, ultimately leading to apoptotic cell death.

Investigation of Estrogen Receptor Overexpression Modulation

Current scientific literature does not provide specific studies on the direct effects of this compound or its immediate derivatives on the modulation of estrogen receptor (ER) overexpression. Research into the interaction of halogenated benzaldehydes with estrogen receptors is an area that warrants further investigation to determine any potential agonist or antagonist activities. While studies have explored the modulation of estrogen receptors by other substituted benzaldehyde derivatives, direct evidence relating to the 3,4,5-trichloro substitution pattern is not presently available beilstein-journals.orgnih.govmdpi.comnih.gov. The influence of the specific substitution pattern of chlorine atoms on the benzene ring of benzaldehyde in relation to ER binding and signaling pathways remains to be elucidated.

Enzyme Inhibition Studies

Phosphatase Inhibition (e.g., PPP1R15A, PPP1R15B)

The study of phosphatase inhibition by derivatives of benzaldehydes has revealed compounds with high selectivity and potential therapeutic applications. Notably, research has identified inhibitors of Protein Phosphatase 1 Regulatory Subunit 15A (PPP1R15A), also known as GADD34, and Protein Phosphatase 1 Regulatory Subunit 15B (PPP1R15B). These phosphatases are involved in the cellular stress response.

One such inhibitor is Sephin1 , which has been identified as an allosteric inhibitor of a PPP1R15A-PP1 complex. nih.gov Inhibition of PPP1R15A by Sephin1 has been shown to mitigate osteoporosis in mouse models by suppressing osteoclast formation. nih.gov PPP1R15A inhibitors work by preventing the dephosphorylation of eukaryotic initiation factor 2α (eIF2α), which prolongs the inhibition of protein synthesis and can be beneficial in diseases related to protein misfolding. patsnap.com

Raphin1 is another significant inhibitor that selectively targets PPP1R15B. medchemexpress.comselleckchem.com It binds strongly to the R15B-PP1c holophosphatase with a dissociation constant (Kd) of 33 nM and exhibits approximately 30-fold selectivity over the closely related R15A-PP1c. medchemexpress.com Raphin1 is orally bioavailable and can cross the blood-brain barrier, showing efficacy in a mouse model of Huntington's disease. nih.gov In vitro studies demonstrate that Raphin1 inhibits the recombinant R15B-PP1c holoenzyme by interfering with substrate recruitment. nih.gov

Table 1: Investigated Phosphatase Inhibitors

| Compound | Target Phosphatase | Mechanism of Action | Potential Therapeutic Application |

|---|---|---|---|

| Sephin1 | PPP1R15A | Allosteric inhibition of the PPP1R15A-PP1 complex | Osteoporosis, Protein misfolding diseases |

Dihydropteroate (B1496061) Synthetase (DHPTS) Inhibition Pathways

There is currently no available scientific literature that specifically investigates this compound or its derivatives as inhibitors of dihydropteroate synthetase (DHPTS). DHPTS is a key enzyme in the folate biosynthesis pathway in many microorganisms and is the target for sulfonamide antibiotics. taylorandfrancis.comresearchgate.net These antibiotics act as competitive inhibitors of the enzyme's natural substrate, p-aminobenzoic acid (pABA). taylorandfrancis.comnih.gov Research in this area has primarily focused on sulfones and sulfonamides, and there is no indication that this compound-based compounds have been explored for this enzymatic target. nih.gov

Other Relevant Enzyme Targets

While direct studies on this compound are limited, research into other benzaldehyde derivatives has revealed inhibitory activity against various enzymes.

One area of investigation is tyrosinase inhibition . A study on 4-substituted benzaldehydes with electron-withdrawing groups, such as chloro and bromo substituents, demonstrated inhibitory effects on mushroom tyrosinase. researchgate.net The inhibition kinetics revealed that these halogenated benzaldehydes acted as partial noncompetitive inhibitors. researchgate.net

Another relevant target is aldehyde dehydrogenase (ALDH) . A study focused on benzyloxybenzaldehyde derivatives identified potent and selective inhibitors of ALDH1A3. nih.gov Two compounds from this study, ABMM-15 and ABMM-16, displayed IC50 values of 0.23 µM and 1.29 µM, respectively, for ALDH1A3. nih.gov This suggests that the benzaldehyde scaffold can be modified to achieve selective inhibition of specific ALDH isoforms.

Derivatives of 1,2,4-triazole, which can be synthesized from benzaldehyde precursors, have also been shown to inhibit a range of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.govresearchgate.netisp.edu.pk

Table 2: Enzyme Inhibition by Benzaldehyde Derivatives

| Enzyme Target | Derivative Class | Key Findings |

|---|---|---|

| Tyrosinase | 4-Substituted Benzaldehydes | Partial noncompetitive inhibition by halogenated derivatives. researchgate.net |

| Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Benzyloxybenzaldehydes | Identification of potent and selective inhibitors. nih.gov |

Anti-inflammatory and Analgesic Research

Derivatives of benzaldehyde have been the subject of research for their potential anti-inflammatory and analgesic properties.

Two benzaldehyde derivatives isolated from the marine fungus Eurotium sp. SF-5989, flavoglaucin and isotetrahydro-auroglaucin , have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.govnih.gov These compounds were found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.gov Furthermore, they reduced the secretion of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, and inhibited the activation of the NF-κB pathway. nih.gov

In other studies, salicylaldehyde (B1680747) acylhydrazone derivatives, which can be synthesized from substituted benzaldehydes, have been evaluated for their analgesic and anti-inflammatory activities. For example, salicylaldehyde 2-chlorobenzoyl hydrazone and its zinc complex showed significant inhibition of acetic acid-induced writhing in mice, indicating peripheral analgesic activity. nih.gov The complex was also active in the second phase of the formalin test, suggesting an anti-inflammatory component to its analgesic effect. nih.gov Similarly, complex compounds of SnCl4 with salicyloylhydrazones of benzaldehyde and bromobenzaldehyde have demonstrated analgesic properties in various animal models. researchgate.net

Table 3: Anti-inflammatory and Analgesic Activity of Benzaldehyde Derivatives

| Compound/Derivative Class | Model/Assay | Observed Effects |

|---|---|---|

| Flavoglaucin and Isotetrahydro-auroglaucin | LPS-stimulated RAW264.7 macrophages | Inhibition of NO, PGE2, and pro-inflammatory cytokine production. nih.gov |

| Salicylaldehyde 2-chlorobenzoyl hydrazone and its Zinc(II) complex | Acetic acid-induced writhing; Formalin test | Significant peripheral analgesic and anti-inflammatory activity. nih.gov |

| SnCl4 complexes with salicyloylhydrazones of benzaldehyde and bromobenzaldehyde | Various animal pain models | Demonstrated analgesic activity. researchgate.net |

Antiviral and Anti-HIV Investigations

While there is no direct research on the antiviral or anti-HIV activity of this compound itself, various derivatives containing substituted phenyl rings, including chloro-substitutions, have been synthesized and evaluated for such properties.

A study on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides revealed that some of these derivatives possessed anti-tobacco mosaic virus (TMV) activity. nih.gov This indicates that the presence of a chlorophenyl group in a heterocyclic system can confer antiviral properties.

In the context of anti-HIV research, a series of 2-alkylsulfanyl-6-benzyl-3,4-dihydropyrimidin-4(3H)-one (S-DABO) derivatives demonstrated inhibitory effects against various HIV-1 strains, including drug-resistant ones. nih.gov These compounds were found to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Furthermore, research into benzotriazole-based derivatives has identified compounds with selective antiviral activity against Coxsackievirus B5 (CVB5). nih.gov Notably, derivatives bearing a 3,4,5-trimethoxybenzoyl group, which has a similar substitution pattern to this compound, showed increased antiviral activity. nih.gov

These studies suggest that the substituted benzaldehyde moiety can serve as a scaffold for the development of novel antiviral and anti-HIV agents. The specific substitution pattern on the phenyl ring, including the number and position of chloro groups, is likely to play a crucial role in the biological activity of these compounds.

Anticonvulsant and Antihypertensive Research

While direct studies on the anticonvulsant and antihypertensive properties of this compound are not extensively documented in current research, the structural motifs of related aromatic compounds are of significant interest in these therapeutic areas. The benzaldehyde moiety serves as a versatile scaffold for the synthesis of various derivatives with potential biological activities.

Research into anticonvulsant agents has explored a wide range of chemical structures. For instance, derivatives of 1,2,4-triazole-3-thiones have shown promising anticonvulsant activity in animal models, such as the maximal electroshock-induced seizure (MES) and 6Hz tests. nih.govunifi.it These compounds are thought to exert their effects by interacting with voltage-gated sodium channels. nih.gov Similarly, certain quinazoline (B50416) derivatives have been investigated for their anticonvulsant properties, with some showing significant activity in preclinical models like the subcutaneous pentylenetetrazole (scPTZ) and MES tests. mdpi.com The design of these molecules often involves the strategic placement of various substituents on an aromatic ring to optimize their pharmacological profile.

In the realm of antihypertensive research, stilbenoid compounds, which feature aromatic rings, have been a subject of investigation. For example, trans-3,4,4'-trihydroxystilbene has been identified as a potential vasorelaxing agent. nih.govresearchgate.net Its mechanism of action is thought to involve multiple pathways, including G-protein-coupled muscarinic and β2-adrenergic receptors, as well as influencing potassium channels and calcium regulation. nih.gov

Given that the this compound structure possesses a reactive aldehyde group and a substituted phenyl ring, it presents a foundational structure for the synthesis of new derivatives. The exploration of its derivatives could potentially lead to the discovery of novel compounds with anticonvulsant or antihypertensive activities, analogous to the aforementioned classes of compounds.

Table 1: Examples of Compound Classes with Anticonvulsant or Antihypertensive Activity

| Compound Class | Biological Activity |

|---|---|

| 4-alkyl-5-aryl-1,2,4-triazole-3-thiones | Anticonvulsant |

| Quinazoline derivatives | Anticonvulsant |

Application in Biological Labeling and Surface Functionalization

The aldehyde functional group of this compound makes it a candidate for applications in bioconjugation and materials science, particularly in the labeling and functionalization of surfaces. Aldehydes are known to react with primary amines to form Schiff bases, a reaction that is widely utilized for covalently attaching molecules to various substrates.

The functionalization of polymeric thin films is a critical step in the development of advanced materials for biomedical and biotechnological applications. rsc.orgnih.gov Surfaces that are rich in primary amine groups can be readily modified by reaction with aldehyde-containing molecules. This process allows for the immobilization of various ligands, which can alter the surface properties of the material, for instance, to improve biocompatibility or to introduce specific recognition sites.

Studies have demonstrated the incorporation of molecules with amine or aldehyde functional groups into polymer coatings. researchgate.net The reaction between an aldehyde and a surface amine group results in the formation of a covalent imine bond, effectively tethering the aldehyde-containing molecule to the polymer surface. This method is a cornerstone of orthogonal surface functionalization strategies, which aim to create multifunctional surfaces by employing a set of specific and non-interfering chemical reactions. umich.edu

While specific studies detailing the use of this compound for labeling polymeric thin films are not prominent, its chemical nature as an aromatic aldehyde suggests its potential utility in such applications. The trichloro-substituted phenyl ring could also serve as a useful tag for analytical purposes, such as in X-ray photoelectron spectroscopy (XPS) for surface characterization. The general principle of using aldehydes for amine labeling is well-established, providing a basis for the potential application of this compound in this context. researchgate.net

Table 2: Reactive Groups in Surface Functionalization

| Reactive Group on Surface | Reactive Group of Labeling Molecule | Resulting Linkage |

|---|---|---|

| Amine (-NH2) | Aldehyde (-CHO) | Imine (Schiff Base) |

| Thiol (-SH) | Maleimide | Thioether |

| Amine (-NH2) | Active Ester | Amide |

Applications in Medicinal and Agrochemical Sciences

Pharmaceutical Applications and Drug Discovery

In the realm of medicinal chemistry, 3,4,5-Trichlorobenzaldehyde is recognized as a key starting material for creating bioactive molecules and facilitating advancements in organic synthesis for drug discovery. chemshuttle.com The structural analogue, 3,4,5-trimethoxybenzaldehyde (B134019), is a well-established intermediate in the synthesis of the antibacterial drug Trimethoprim, highlighting the significance of the 1,3,4,5-substituted benzaldehyde (B42025) scaffold in developing therapeutic agents. wikipedia.orgmedchemexpress.com

As a chemical intermediate, this compound provides a foundational structure for the assembly of more complex pharmaceutical compounds. Its aldehyde functional group is readily amenable to a variety of chemical transformations, such as reductive amination, condensation reactions, and oxidation, allowing for its incorporation into diverse molecular frameworks. The trichloro-substitution pattern is crucial for modulating the lipophilicity and metabolic stability of the final active pharmaceutical ingredient (API). Polychlorinated aromatic compounds are essential for the synthesis of various pharmaceuticals. chemshuttle.com

Table 1: Synthetic Utility of this compound as a Pharmaceutical Intermediate

| Intermediate | Key Reaction Types | Potential Pharmaceutical Class |

|---|

The this compound structure serves as a "scaffold," or core chemical framework, upon which novel therapeutic agents can be built. chemshuttle.com In drug design, scaffolds provide the essential three-dimensional arrangement of atoms necessary for biological activity. By chemically modifying the aldehyde group and potentially substituting the chlorine atoms, medicinal chemists can generate libraries of new compounds to screen for activity against various biological targets, such as enzymes and receptors. The development of novel therapeutic agents is a key application for benzaldehyde derivatives with multiple chloro substituents. chemshuttle.com

Table 2: Trichlorobenzaldehyde Scaffold in Drug Discovery

| Scaffold Feature | Contribution to Bioactivity | Potential Therapeutic Targets |

|---|---|---|

| Trichlorinated Phenyl Ring | Enhances lipophilicity, influences binding affinity, and can improve metabolic stability. | Kinases, Proteases, Nuclear Receptors |

Prodrugs are inactive or less active molecules that are converted into the active drug form within the body, often by enzymatic action. This strategy is used to overcome issues with a drug's stability, solubility, or delivery. The aldehyde group of this compound is metabolically labile but can be temporarily "masked" using an enzyme-cleavable protecting group to create a prodrug. nih.gov

One established method involves converting the aldehyde into a geminal diacetate, also known as an acylal. This masking group protects the aldehyde from premature oxidation in the bloodstream. rsc.orgresearchgate.net Once the prodrug reaches the target cells, ubiquitous intracellular enzymes like esterases can cleave the diacetate, liberating the original aldehyde-containing drug to exert its therapeutic effect. nih.govrsc.orgresearchgate.net This approach could be applied to therapeutic agents derived from this compound to enhance their pharmacokinetic properties. nih.gov

Table 3: Hypothetical Prodrug Strategy for a this compound-Based Drug

| Prodrug Structure | Activation Mechanism | Active Drug Released |

|---|

Agrochemical Applications

The utility of this compound extends to the agrochemical sector, where it serves as a building block for synthesizing molecules designed to protect crops. chemshuttle.com The presence of multiple chlorine atoms on the aromatic ring is a common feature in many pesticides, as it can confer potent biological activity and environmental persistence.

Chlorinated aromatic compounds are integral to the synthesis of a variety of pesticides, including insecticides and fungicides. While specific commercial products derived directly from this compound are not prominently documented in publicly available literature, the synthesis of potent fungicides is known to involve chlorinated precursors. For instance, the creation of novel strobilurin-based fungicides has been achieved using 3,4-dichloroisothiazole building blocks, demonstrating the importance of chlorinated heterocycles in developing new fungicidal agents. nih.gov The triazole scaffold, often synthesized from various intermediates, is also a cornerstone of many modern fungicides. researchgate.net Given that polychlorinated benzaldehydes are valuable for agrochemical synthesis, this compound represents a potential precursor for developing new classes of insecticides and fungicides with tailored activities. chemshuttle.com

Table 4: Potential Role of this compound in Pesticide Synthesis

| Agrochemical Class | Synthetic Role of Precursor | Desired Outcome |

|---|---|---|

| Insecticides | Serves as a scaffold for building complex molecules targeting insect nervous systems or other biological pathways. | Development of novel insecticidal agents. |

| Fungicides | Acts as a starting material for synthesizing heterocyclic compounds known to inhibit fungal growth. | Creation of new fungicides to manage crop diseases. nih.gov |

In the field of weed control, chemical synthesis plays a crucial role in the development of new herbicides. The structure of many effective herbicides is based on aromatic rings substituted with various functional groups. The synthesis of novel chloroacetamide derivatives, for example, has produced compounds with significant herbicidal activity. ekb.eg The development of new herbicides often involves exploring various chemical scaffolds, including those based on natural compounds, to identify new mechanisms of action. mdpi.com The reaction of aldehydes with other chemical moieties is a common strategy in synthesizing diverse molecular structures for herbicidal screening. nih.gov Therefore, this compound is a candidate intermediate for the synthesis of new herbicidal compounds, providing a robust, chlorinated aromatic core for further chemical elaboration.

Insufficient Data Available on the Impact of this compound on Plant Growth Regulation

Investigations into various benzaldehyde derivatives have shown a range of effects on plant development, from growth inhibition to promotion. For instance, studies on compounds like 2,3-dihydroxybenzaldehyde and salicylaldehyde (B1680747) have demonstrated their influence on root growth. researchgate.net Some benzaldehydes exhibit inhibitory properties, while others, such as salicylaldehyde and 2,4,5-trihydroxybenzaldehyde, have been found to promote root growth at low concentrations. researchgate.net This suggests that the substitution pattern on the benzene (B151609) ring plays a crucial role in determining the specific biological activity of these compounds.

The general exploration of benzaldehyde derivatives as potential plant growth regulators is an active area of research. researchgate.net These studies often screen a wide array of structurally related compounds to identify lead candidates for further development in agriculture. However, without specific research on this compound, its particular effects on plant physiology, including potential mechanisms of action, optimal application concentrations, and species-specific responses, remain unknown.

Further research is necessary to elucidate the specific role, if any, that this compound plays in the regulation of plant growth and to determine its potential for application in the agrochemical industry.

Environmental Behavior and Degradation Pathways of 3,4,5 Trichlorobenzaldehyde

Photodegradation Studies and Mechanisms

Photodegradation, or photolysis, is a critical abiotic process that contributes to the transformation of organic compounds in the environment through the action of sunlight. For aromatic aldehydes like 3,4,5-trichlorobenzaldehyde, photolysis can proceed through direct absorption of light or indirect photosensitized reactions.

The photochemical behavior of chlorinated benzaldehydes involves the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule. This excited state can then undergo several reactions. A primary mechanism is the homolytic cleavage of the carbon-chlorine (C-Cl) bond, which is often the weakest bond in the molecule, resulting in the formation of a benzoyl radical and a chlorine radical. Another potential pathway is the cleavage of the bond between the aromatic ring and the aldehyde group, producing a trichlorophenyl radical and a formyl radical beilstein-journals.orgnih.gov.

These initial radical species are highly reactive and can participate in a cascade of secondary reactions, including hydrogen abstraction from surrounding molecules (like water or organic matter), reaction with oxygen to form peroxy radicals, and further fragmentation. In aqueous environments, the reaction with hydroxyl radicals (•OH), a highly reactive oxygen species, can also be a significant degradation pathway nih.gov. The photolysis of benzaldehyde (B42025) itself has been shown to produce products such as benzoic acid when irradiated in the presence of air researchgate.net. For polychlorinated compounds, reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a common photolytic reaction.

The presence of natural photosensitizers in the environment, such as humic and fulvic acids, can accelerate the photodegradation of chlorinated aromatic compounds. These substances absorb sunlight and transfer the energy to the pollutant molecule or generate reactive oxygen species, which then attack the compound nih.gov.

Table 1: Potential Photodegradation Reactions of this compound

| Reaction Type | Description | Potential Products |

|---|---|---|

| Homolytic C-Cl Cleavage | Fission of a carbon-chlorine bond upon absorption of UV light. | 3,4-Dichlorobenzoyl radical, Chlorine radical |

| Reductive Dechlorination | Replacement of a chlorine atom with a hydrogen atom. | 3,4-Dichlorobenzaldehyde, 3,5-Dichlorobenzaldehyde |

| Aldehyde Group Oxidation | Oxidation of the aldehyde functional group. | 3,4,5-Trichlorobenzoic acid |

| Photo-hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Chlorinated dihydroxybenzaldehydes |

| Ring Cleavage | Breakdown of the aromatic ring structure due to extensive oxidation. | Smaller organic acids and CO2 |

Biodegradation in Aquatic and Terrestrial Environments

Biodegradation is a key process in the natural attenuation of organic pollutants, mediated by microorganisms such as bacteria and fungi. The biodegradability of chlorinated aromatic compounds like this compound is highly dependent on environmental conditions, particularly the presence or absence of oxygen (aerobic vs. anaerobic conditions), and the degree of chlorine substitution eurochlor.org.

Under aerobic conditions , the initial attack on chlorinated aromatic compounds is often initiated by oxygenase enzymes. These enzymes incorporate one or two atoms of oxygen into the aromatic ring, leading to the formation of chlorinated catechols. These intermediates can then undergo ring cleavage, followed by further degradation and eventual mineralization to carbon dioxide, water, and chloride ions researchgate.net. However, highly chlorinated compounds are often more resistant to aerobic degradation eurochlor.org. The aldehyde group can also be oxidized to a carboxylic acid, forming 3,4,5-trichlorobenzoic acid, which may then be further metabolized youtube.com.

Under anaerobic conditions , which are common in sediments, flooded soils, and deeper groundwater, reductive dechlorination is the predominant initial step in the biodegradation of highly chlorinated aromatic compounds researchgate.netbioremuab.comresearchgate.net. In this process, microorganisms use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. This results in the formation of less chlorinated, and often less toxic, intermediates. For this compound, this could lead to the formation of various dichlorobenzaldehydes and monochlorobenzaldehydes. These less chlorinated products may then be more susceptible to further degradation, potentially even under aerobic conditions if they migrate to an oxygenated environment njit.edu.

The rate of biodegradation can be influenced by factors such as microbial population density, temperature, pH, nutrient availability, and the presence of other organic compounds that can serve as primary energy sources (cometabolism) mdpi.comnih.gov.

Table 2: Environmental Half-lives of Related Chlorinated Aromatic Compounds

| Compound | Environment | Conditions | Half-life | Reference |

|---|---|---|---|---|

| Trichlorobenzenes | Aquatic Sediment | Anaerobic | Months to years | eurochlor.org |

| Chlorinated Benzoates | Soil | Aerobic | Days to weeks | eurochlor.org |

| Trichloroethylene (TCE) | Groundwater | Anaerobic | Variable, depends on microbial community | nih.gov |

| 2,4,5-Trichlorophenoxyacetic acid | Sediment | Anaerobic | ~28 days for initial degradation | researchgate.netnih.gov |

Metabolic Pathways and Transformation Products

The metabolic transformation of xenobiotics like this compound by microorganisms involves a series of enzymatic reactions aimed at detoxifying the compound and, in some cases, utilizing it as a source of carbon and energy wikipedia.org. The metabolic pathways can be broadly categorized into Phase I and Phase II reactions, analogous to xenobiotic metabolism in higher organisms wikipedia.orgnih.gov.

Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups. For this compound, a key Phase I reaction is the oxidation of the aldehyde group to a carboxylic acid by aldehyde dehydrogenase enzymes, yielding 3,4,5-trichlorobenzoic acid nih.govacs.org. Another critical transformation is reductive dechlorination, particularly under anaerobic conditions, which sequentially removes chlorine atoms from the aromatic ring. Hydroxylation of the aromatic ring can also occur, leading to the formation of chlorinated catechols or other hydroxylated intermediates youtube.com.

Phase II reactions involve the conjugation of the modified compound with endogenous molecules to increase its water solubility and facilitate its removal from the cell wikipedia.org. While more commonly studied in animals, analogous conjugation processes can occur in microorganisms.

Based on the metabolism of similar compounds like chlorobenzoates and other chlorinated aromatic aldehydes, a plausible metabolic pathway for this compound can be proposed nih.govresearchgate.net. Under aerobic conditions, the pathway likely proceeds through oxidation to 3,4,5-trichlorobenzoic acid, followed by dioxygenase-catalyzed ring opening. Under anaerobic conditions, the pathway would likely be initiated by one or more reductive dechlorination steps to produce dichlorobenzaldehydes and monochlorobenzaldehydes, which are then further metabolized.

Table 3: Potential Metabolic Transformation Products of this compound

| Transformation Product | Precursor Reaction | Likely Environmental Condition |

|---|---|---|

| 3,4,5-Trichlorobenzoic acid | Aldehyde Oxidation | Aerobic |

| 3,4-Dichlorobenzaldehyde | Reductive Dechlorination | Anaerobic |

| 3,5-Dichlorobenzaldehyde | Reductive Dechlorination | Anaerobic |

| Trichlorobenzyl alcohol | Aldehyde Reduction | Anaerobic |

| Chlorinated Catechols | Ring Hydroxylation | Aerobic |

| Dichlorophenols | Decarboxylation/Dechlorination of benzoic acid intermediate | Aerobic/Anaerobic |

Environmental Monitoring and Detection Methodologies

The accurate detection and quantification of this compound in environmental matrices such as water, soil, and sediment are essential for assessing its distribution, fate, and potential risks. Various analytical techniques are employed for this purpose, typically involving sample extraction, cleanup, and instrumental analysis env.go.jpcdc.gov.

Sample preparation is a critical step to isolate the target analyte from the complex environmental matrix. For water samples, common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For solid samples like soil and sediment, extraction is often performed using methods such as Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE) env.go.jp.

The primary instrumental methods for the analysis of chlorinated aromatic compounds are gas chromatography (GC) and high-performance liquid chromatography (HPLC) sielc.comsemanticscholar.orgrsc.org.

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds like this compound. When coupled with an electron capture detector (ECD), which is highly sensitive to halogenated compounds, very low detection limits can be achieved. For more definitive identification and quantification, GC is often coupled with mass spectrometry (GC-MS) nih.govresearchgate.netresearchgate.netepa.govlibretexts.org.

High-Performance Liquid Chromatography (HPLC) is another powerful technique, particularly when coupled with a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (LC-MS) sielc.comsemanticscholar.orgrsc.orgrsc.orgresearchgate.net. Reverse-phase HPLC with a C18 column is commonly used for the separation of aromatic compounds sielc.com.

The choice of method depends on the sample matrix, the required detection limits, and the availability of instrumentation. Method validation, including the determination of detection limits, quantification limits, and recovery rates, is crucial for ensuring the reliability of the analytical data cloudfront.net.

Table 4: Common Analytical Methods for Chlorinated Aromatic Aldehydes

| Technique | Detector | Typical Sample Matrix | Key Parameters |

|---|---|---|---|

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Water, Soil, Air | High sensitivity to chlorinated compounds. nih.govepa.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Water, Soil, Waste | Provides structural confirmation and high specificity. nih.govub.edu |